2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid

Chiral Chromatography Enantioseparation HPLC

2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, also known as N-(3,5-dinitrobenzoyl)-DL-α-phenylglycine (DNB-phenylglycine), is a chiral amino acid derivative with the molecular formula C15H11N3O7 and a molecular weight of 345.26 g/mol. It belongs to the class of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives, which are widely employed as π-acceptor chiral derivatizing agents and chiral selectors in analytical chemistry.

Molecular Formula C15H11N3O7
Molecular Weight 345.26 g/mol
CAS No. 74958-71-7
Cat. No. B1595420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
CAS74958-71-7
Molecular FormulaC15H11N3O7
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)
InChIKeyMIVUDAUOXJDARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid (CAS 74958-71-7): Chiral Derivatizing Agent for HPLC and CE Enantioseparations


2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid, also known as N-(3,5-dinitrobenzoyl)-DL-α-phenylglycine (DNB-phenylglycine), is a chiral amino acid derivative with the molecular formula C15H11N3O7 and a molecular weight of 345.26 g/mol . It belongs to the class of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives, which are widely employed as π-acceptor chiral derivatizing agents and chiral selectors in analytical chemistry [1]. The compound's structure features a phenylglycine backbone coupled with a 3,5-dinitrobenzoyl group, which confers strong UV absorption and π-π interaction capabilities .

Why N-3,5-Dinitrobenzoyl Derivatives Cannot Be Replaced by 3-Nitrobenzoyl or Benzoyl Analogs for Chiral Analysis


Substituting 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid with structurally similar derivatives such as N-(3-nitrobenzoyl)- or N-benzoyl-α-amino acids results in a measurable loss of chiral recognition performance [1]. The 3,5-dinitrobenzoyl (DNB) group provides superior π-acceptor character and enhanced hydrogen bonding capabilities compared to mono-nitro or unsubstituted benzoyl moieties, directly impacting chromatographic separation factors (α) and resolution factors (RS) [2]. This structural specificity is critical for applications requiring high enantioselectivity, and generic substitution without verification of comparative performance introduces significant analytical risk.

Quantitative Differentiation of 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid in Chiral Analysis: Head-to-Head and Cross-Study Comparisons


Superior Enantioseparation of DNB-α-Amino Acids vs. 3-Nitrobenzoyl and Benzoyl Analogs on Crown Ether CSP

In a study evaluating a crown ether-based chiral stationary phase (CSP), N-(3,5-dinitrobenzoyl)-α-amino acids demonstrated significantly better resolution than corresponding N-(3-nitrobenzoyl)- and N-benzoyl-α-amino acids [1]. The separation factor (α) for eight different N-(3,5-dinitrobenzoyl)-α-amino acids ranged from 1.06 to 1.81, while resolution factors (RS) ranged from 0.54 to 2.81, indicating effective chiral discrimination [1].

Chiral Chromatography Enantioseparation HPLC

Enantioseparation of Albendazole Sulfoxide Using (R)-DNBPG vs. Cyclodextrins in Capillary Electrophoresis

In capillary electrophoresis, the enantiomers of albendazole sulfoxide (ABZSO) could not be separated using common neutral cyclodextrins or negatively charged carboxymethyl-β-cyclodextrin [1]. In contrast, using the Pirkle-type chiral selector (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine ((R)-DNBPG) at a concentration of 50 mM in a borate background electrolyte (pH 9.0-9.5), successful enantioseparation was achieved with detection at 295 nm [1].

Capillary Electrophoresis Chiral Selector Pharmaceutical Analysis

High Chromatographic Separation Factor (α=4.73) for DNB-Derivatized Methyl Phenylalanate on Naphthyl CSP

A chiral stationary phase derived from α-(6,7-dimethyl-1-naphthyl)isobutylamine exhibited a chromatographic separation factor (α) of 4.73 for the enantiomers of N-3,5-dinitrobenzoyl-derivatized methyl phenylalanate [1]. This value represents a high level of enantioselectivity, indicating strong interactions between the DNB group and the CSP [1].

HPLC Chiral Stationary Phase Enantiomer Resolution

Guaranteed Purity ≥98% by HPLC for Reliable Chiral Analysis

Commercial specifications for 2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid (and its enantiomers) typically guarantee a purity of ≥98% as determined by HPLC . This high purity level minimizes the risk of interfering peaks and ensures reliable performance in sensitive chiral separations and NMR analyses .

Analytical Chemistry Quality Control Chiral Reagent

Defined Application Scenarios for 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic Acid in Chiral Analysis


Enantioseparation of Amino Acid Derivatives on Crown Ether CSPs

This compound is ideally suited for the resolution of racemic N-3,5-dinitrobenzoyl-α-amino acids on chiral stationary phases (CSPs) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, where it has been shown to outperform N-(3-nitrobenzoyl)- and N-benzoyl-α-amino acids [1]. The optimized mobile phase is a mixture of acetic acid-triethylamine-acetonitrile (0.05/0.25/100, v/v/v) [1].

Capillary Electrophoresis Resolution of Pharmaceutical Sulfoxides

The (R)-enantiomer of this compound is a proven chiral selector for the capillary electrophoretic separation of albendazole sulfoxide enantiomers, achieving resolution where common cyclodextrins fail [2]. The method uses 50 mM (R)-DNBPG in a borate buffer at pH 9.0-9.5 with UV detection at 295 nm [2].

Derivatization for HPLC Enantioseparation on Naphthyl CSPs

As a derivatizing agent, the 3,5-dinitrobenzoyl group enables the efficient HPLC resolution of amino acid esters on chiral stationary phases derived from α-(6,7-dimethyl-1-naphthyl)isobutylamine, achieving separation factors (α) as high as 4.73 [3].

Absolute Configuration Determination via NMR Chiral Solvating Agents

N-3,5-dinitrobenzoyl (DNB) amino acid derivatives, including this compound, can be used in NMR spectroscopy for absolute configuration assignment when paired with bis-thiourea chiral solvating agents (CSAs) such as BTDA, offering a non-derivatizing approach for stereochemical analysis [4].

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